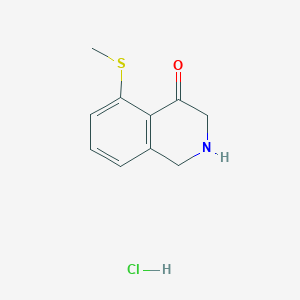
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride is a chemical compound with the molecular formula C10H12ClNOS It is a derivative of isoquinoline, a class of compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride typically involves the reaction of 2-alkynylanilines with ketones. This process can be catalyzed by either Brønsted acids or Lewis acids. For example, p-toluenesulfonic acid monohydrate can be used as a promoter in ethanol at reflux conditions . Alternatively, the reaction can be carried out in toluene at 110°C with p-toluenesulfonic acid monohydrate and FeCl3 as the catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory to industrial scale, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst such as iron (Fe).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides.
Applications De Recherche Scientifique
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-isoquinolin-4-one hydrochloride: This compound has a similar core structure but lacks the methylsulfanyl group.
2-Methanesulfonyl-2,3-dihydro-1H-isoquinolin-4-one: This compound has a methanesulfonyl group instead of a methylsulfanyl group.
Uniqueness
The presence of the methylsulfanyl group in 5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propriétés
Numéro CAS |
90265-85-3 |
|---|---|
Formule moléculaire |
C10H12ClNOS |
Poids moléculaire |
229.73 g/mol |
Nom IUPAC |
5-methylsulfanyl-2,3-dihydro-1H-isoquinolin-4-one;hydrochloride |
InChI |
InChI=1S/C10H11NOS.ClH/c1-13-9-4-2-3-7-5-11-6-8(12)10(7)9;/h2-4,11H,5-6H2,1H3;1H |
Clé InChI |
CLRWBWLPIDKDHK-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC2=C1C(=O)CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


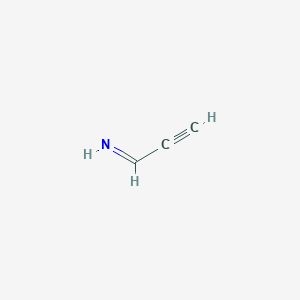


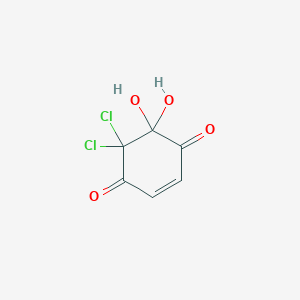
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)
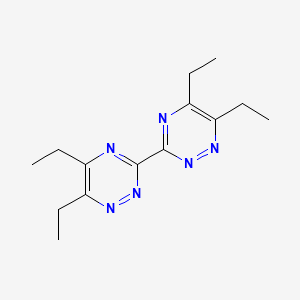

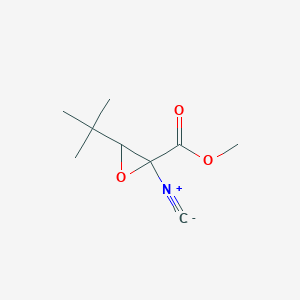



![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
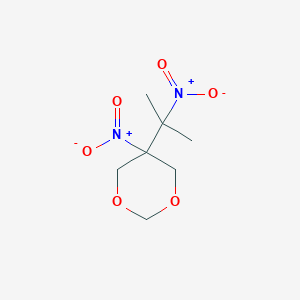
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
